7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as fenethylline, is a synthetic compound with a complex structure that belongs to the purine class of molecules. The chemical formula for this compound is C18H23N5O2, and it has a molecular weight of approximately 341.4075 g/mol. Fenethylline is notable for its stimulant properties and has been studied for its potential applications in medical and scientific research.
Fenethylline was originally developed in the mid-20th century and is derived from theobromine and amphetamine. It has been used in various contexts, including as a treatment for attention deficit hyperactivity disorder and as a performance-enhancing drug. The compound is listed under the CAS Registry Number 3736-08-1, which facilitates its identification in chemical databases.
Fenethylline is classified as a central nervous system stimulant due to its structural similarity to both theophylline and amphetamines. It acts primarily as an adenosine receptor antagonist and has been noted for its effects on neurotransmitter release.
The synthesis of fenethylline typically involves the alkylation of theophylline derivatives with isopentylamine. Common methods include:
The synthesis may require specific solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate are often employed to facilitate the reaction. The final product can be purified through recrystallization or chromatography techniques.
Fenethylline features a purine backbone with multiple substituents:
The structural representation can be expressed in various formats including InChI and SMILES notations:
InChI=1S/C18H23N5O2/c1-13(11-14-7-5-4-6-8-14)19-9-10-23-12-20-16-15(23)17(24)22(3)18(25)21(16)2/h4-8,12-13,19H,9-11H2,1-3H3This notation provides insight into the connectivity of atoms within the molecule.
Fenethylline can undergo various chemical reactions typical of amines and purines:
These reactions often require specific conditions such as controlled pH or temperature to ensure selectivity and yield.
Fenethylline exerts its effects primarily through:
Studies have shown that fenethylline's stimulant effects are comparable to those of other amphetamines but with a different pharmacokinetic profile due to its purine structure.
Relevant data regarding these properties can be found in chemical databases such as NIST or Sigma-Aldrich.
Fenethylline has been explored for several applications:
The compound continues to be of interest in both clinical research and analytical applications due to its unique properties and mechanisms of action.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8